molecular formula C25H19NO B12803783 alpha-(9-Fluorenyl)-alpha-phenyl-4-pyridinemethanol CAS No. 56501-91-8

alpha-(9-Fluorenyl)-alpha-phenyl-4-pyridinemethanol

Cat. No.: B12803783
CAS No.: 56501-91-8
M. Wt: 349.4 g/mol
InChI Key: HQHWFPDRVOHYRV-UHFFFAOYSA-N
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Description

Alpha-(9-Fluorenyl)-alpha-phenyl-4-pyridinemethanol is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining fluorenyl, phenyl, and pyridine groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(9-Fluorenyl)-alpha-phenyl-4-pyridinemethanol typically involves the reaction of 9-fluorenylmethanol with phenylpyridine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like chromatography can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

Alpha-(9-Fluorenyl)-alpha-phenyl-4-pyridinemethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Alpha-(9-Fluorenyl)-alpha-phenyl-4-pyridinemethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-(9-Fluorenyl)-alpha-phenyl-4-pyridinemethanol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular signaling pathways. For example, its fluorescent properties can be used to track cellular processes in real-time .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(9-Fluorenyl)-alpha-phenyl-4-pyridinemethanol is unique due to its combination of fluorenyl, phenyl, and pyridine groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

56501-91-8

Molecular Formula

C25H19NO

Molecular Weight

349.4 g/mol

IUPAC Name

9H-fluoren-9-yl-phenyl-pyridin-4-ylmethanol

InChI

InChI=1S/C25H19NO/c27-25(18-8-2-1-3-9-18,19-14-16-26-17-15-19)24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-17,24,27H

InChI Key

HQHWFPDRVOHYRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=NC=C5)O

Origin of Product

United States

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